6-(4-ethoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its wide range of applications in scientific research and potential therapeutic uses.
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the interaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . The reaction is carried out in ethanol, and the product is isolated by filtration and recrystallization from ethanol, DMSO, or toluene . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethoxyphenyl groups.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of different heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, potassium hydroxide as a base, and various halogenated compounds as reactants. Major products formed from these reactions include different derivatives of triazolothiadiazines with varying biological activities .
Scientific Research Applications
6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticonvulsant and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes and receptors, thereby inhibiting their activity. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis . The anticonvulsant activity is thought to be related to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar compounds to 6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:
- 6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(4-Chlorophenyl)-6-(2′-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities. The uniqueness of 6-(4-ETHOXYPHENYL)-3-ETHYL-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific ethoxyphenyl and ethyl substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-17-23-24-21-26(17)25-18(14-10-12-16(13-11-14)28-4-2)19(29-21)20(27)22-15-8-6-5-7-9-15/h5-13,18-19,25H,3-4H2,1-2H3,(H,22,27) |
InChI Key |
MQGNXEDVYRNZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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